![molecular formula C19H17N7O2 B2556145 2-[1-(1H-インドール-3-イル)-N-メチルホルマミド]-N-[4-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミド CAS No. 1251696-57-7](/img/structure/B2556145.png)
2-[1-(1H-インドール-3-イル)-N-メチルホルマミド]-N-[4-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N7O2 and its molecular weight is 375.392. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!ここでは、化合物「2-[1-(1H-インドール-3-イル)-N-メチルホルマミド]-N-[4-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミド」、別名「N-(2-((4-(1H-テトラゾール-1-イル)フェニル)アミノ)-2-オキソエチル)-N-メチル-1H-インドール-3-カルボキサミド」の科学研究における用途を包括的に分析します。
抗菌活性
この化合物は、抗菌剤として大きな可能性を示しています。 研究によると、インドールとテトラゾールの誘導体は、特にメチシリン耐性黄色ブドウ球菌(MRSA)と結核菌に対して強い抗菌作用を示すことが明らかになっています 。この化合物のバイオフィルム形成阻害能力は、永続的な細菌感染症の対策における有用性をさらに高めています。
抗がん作用
この化合物は、抗がん作用について研究されています。インドール部分の、がん細胞の増殖を阻害する既知の有効性を活用しています。 インドールの誘導体は、乳がん、肺がん、大腸がんなどのさまざまな癌細胞株でアポトーシスを誘導することが判明しています 。テトラゾール基も、この化合物の細胞毒性効果に貢献しており、がん治療のための有望な候補となっています。
抗炎症効果
研究により、インドールの誘導体は、有意な抗炎症作用を持つことが示されています。 この化合物は、その独特な構造により、プロ炎症性サイトカインを阻害し、さまざまなモデルで炎症を軽減することができます 。関節リウマチや炎症性腸疾患などの炎症性疾患の治療における潜在的な用途が検討されています。
抗ウイルス用途
この化合物の構造は、特にRNAウイルスに対する潜在的な抗ウイルス活性を示唆しています。 インドールの誘導体は、ウイルス酵素やタンパク質を標的とすることで、ウイルスの複製を阻害することが示されています 。これは、この化合物を、特にインフルエンザや肝炎などの病気に対する抗ウイルス薬の開発におけるさらなる研究の候補としています。
神経保護効果
研究によると、インドールの誘導体は、酸化ストレスと神経炎症を調節することで、神経保護効果を発揮する可能性があります 。この化合物は、酸化損傷と炎症が重要な役割を果たしているアルツハイマー病やパーキンソン病などの神経変性疾患の治療に、潜在的に使用される可能性があります。
抗酸化作用
この化合物のインドール基とテトラゾール基は、その抗酸化作用に貢献しています。 この化合物は、フリーラジカルを消去し、酸化ストレスを軽減することができます。これは、細胞の損傷と老化を防ぐのに役立ちます 。この特性により、細胞を酸化損傷から保護することを目的とした製剤に、貴重な添加物となっています。
心臓保護効果
この化合物は、心臓保護効果も持つ可能性があります。インドールの誘導体は、心臓機能を改善し、心筋の損傷を軽減することが示されています。この用途は、心臓組織の保護が重要な虚血性心疾患や心不全の状況において特に関連しています。
これらの用途は、「2-[1-(1H-インドール-3-イル)-N-メチルホルマミド]-N-[4-(1H-1,2,3,4-テトラゾール-1-イル)フェニル]アセトアミド」が、科学研究のさまざまな分野で持つ多様な可能性を強調しています。各用途は、この化合物の独自の化学的性質を活用しており、さらなる研究開発のための有望な候補となっています。
特性
IUPAC Name |
N-methyl-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-25(19(28)16-10-20-17-5-3-2-4-15(16)17)11-18(27)22-13-6-8-14(9-7-13)26-12-21-23-24-26/h2-10,12,20H,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBSORIHBWRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
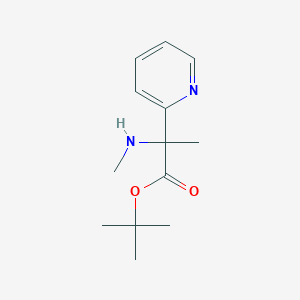
![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)
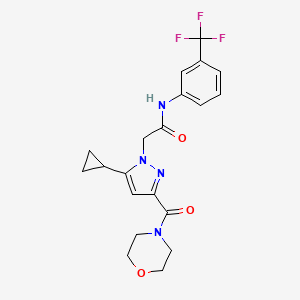
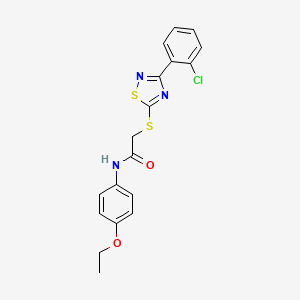

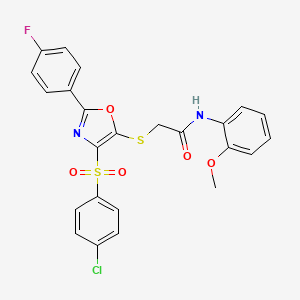
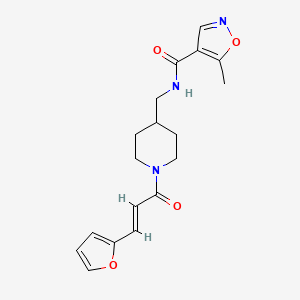
![3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556078.png)
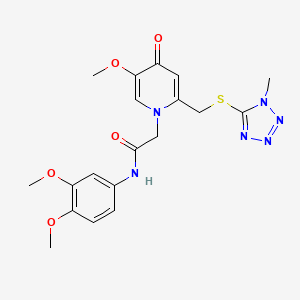
![(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B2556080.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2556081.png)



